Product packaging for H-Ala-val-ome hcl(Cat. No.:CAS No. 111742-14-4)

H-Ala-val-ome hcl

Cat. No.: B1142016
CAS No.: 111742-14-4
M. Wt: 238.71
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

H-Ala-Val-OMe HCl (CAS 111742-14-4) is a protected dipeptide derivative and an essential building block in synthetic organic and peptide chemistry. This compound, with the molecular formula C 9 H 19 ClN 2 O 3 and a molecular weight of 238.71 g/mol, is extensively used in the research and development of novel peptides . In scientific research, methyl ester-protected amino acid derivatives like this compound serve as crucial precursors and intermediates. They are particularly valuable in chiral recognition studies, where they act as guests for synthetic macrocyclic receptors to investigate enantioselective binding affinities in various solvents, a key area in supramolecular chemistry . The compound is for research applications only and is not intended for diagnostic or therapeutic uses. It is not for human consumption . Proper handling and storage are recommended to maintain the integrity of the product. For specific handling and storage conditions, please refer to the safety data sheet (SDS).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H19ClN2O3 B1142016 H-Ala-val-ome hcl CAS No. 111742-14-4

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylbutanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O3.ClH/c1-5(2)7(9(13)14-4)11-8(12)6(3)10;/h5-7H,10H2,1-4H3,(H,11,12);1H/t6-,7-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEXRBJKPSOSGIC-LEUCUCNGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)OC)NC(=O)C(C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemoenzymatic Production of H Ala Val Ome Hcl

Conventional Solid-Phase and Solution-Phase Synthetic Routes to H-Ala-Val-OMe HCl

The traditional chemical synthesis of peptides like this compound can be broadly categorized into solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis (LPPS). Both methods rely on the sequential coupling of amino acids, but differ in the physical state of the reactants.

In solution-phase synthesis , all reactants are dissolved in a suitable solvent. The synthesis of a dipeptide such as Ala-Val typically involves protecting the amino group of alanine (B10760859) and the carboxyl group of valine, coupling the two modified amino acids, and then selectively deprotecting the functional groups to yield the final product. For instance, N-benzyloxycarbonyl-L-alanine (Z-Ala-OH) can be coupled with L-valine methyl ester hydrochloride (H-Val-OMe·HCl) using a coupling agent. orgsyn.org

Solid-phase peptide synthesis (SPPS) , pioneered by R. Bruce Merrifield, has become a cornerstone of peptide synthesis due to its efficiency and ease of purification. masterorganicchemistry.com In SPPS, the C-terminal amino acid (in this case, valine) is anchored to a solid support (resin), and the peptide chain is elongated by sequentially adding protected amino acids. biosyn.com After the desired sequence is assembled, the peptide is cleaved from the resin and deprotected. thermofisher.com Peptides containing hydrophobic amino acids like alanine and valine can sometimes be challenging to synthesize due to aggregation on the solid support. sigmaaldrich.com

Achieving high yield and purity in the synthesis of this compound necessitates the optimization of several factors, primarily the choice of coupling reagents and reaction conditions.

Coupling Reagents: The formation of the peptide bond between the activated carboxyl group of the N-protected alanine and the amino group of valine methyl ester is a critical step. Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC), are common activating agents. However, their use alone can lead to racemization and the formation of N-acylurea byproducts. The addition of additives like 1-hydroxybenzotriazole (B26582) (HOBt) can suppress these side reactions and improve yields, with dipeptides being prepared in yields ranging from 65% to 85%. More modern and efficient coupling agents include uronium/aminium salts like HATU and HBTU, which often provide faster and cleaner reactions.

Solvent Selection: The choice of solvent is crucial for both solubility of the reactants and the efficiency of the coupling and deprotection steps. Dichloromethane (DCM) and dimethylformamide (DMF) are traditionally used, but their toxicity has prompted the search for greener alternatives. rsc.org

The table below summarizes common coupling agents used in peptide synthesis.

Coupling Agent CategoryExamplesKey Features
CarbodiimidesDCC, DICWidely used, cost-effective. Often used with additives to reduce side reactions.
Uronium/Aminium SaltsHBTU, HATU, PyBOP®High efficiency, fast reaction times, but can be more expensive. sigmaaldrich.com
Phosphonium SaltsPyBOP®, PyAOPEffective for sterically hindered couplings.
Triazine ReagentsDMTMMCan be used in aqueous and alcoholic solutions.

A successful peptide synthesis hinges on an effective protecting group strategy to prevent unwanted side reactions. masterorganicchemistry.com For the synthesis of this compound, the primary considerations are the protection of the N-terminus of alanine and the C-terminus of valine.

N-Terminal Protection: The most common temporary protecting groups for the α-amino group are the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) groups. biosyn.comiris-biotech.de

Boc Group: This group is stable under basic and nucleophilic conditions but is readily removed by treatment with a strong acid, such as trifluoroacetic acid (TFA). masterorganicchemistry.com

Fmoc Group: The Fmoc group is stable to acid but is cleaved by a mild base, typically a solution of piperidine (B6355638) in DMF. biosyn.comiris-biotech.de This orthogonality to the Boc group allows for selective deprotection strategies in more complex syntheses.

C-Terminal Protection: The carboxyl group of valine is typically protected as a methyl ester. This group is stable under the conditions used for both Boc and Fmoc removal and peptide coupling. The final this compound is obtained after the removal of the N-terminal protecting group from the dipeptide precursor (e.g., Boc-Ala-Val-OMe or Fmoc-Ala-Val-OMe). For example, carbobenzoxy-dipeptide methyl esters can be deprotected using hydrogen bromide in acetic acid or through catalytic hydrogenation to yield the desired dipeptide methyl ester. jst.go.jp

The final deprotection step to yield this compound involves the removal of the N-terminal protecting group under conditions that leave the methyl ester intact. For a Boc-protected precursor, this would be treatment with HCl in an organic solvent. For an Fmoc-protected precursor, a two-step process of base-mediated Fmoc removal followed by treatment with HCl would be necessary.

Protecting GroupAbbreviationCleavage Reagent
tert-ButyloxycarbonylBocStrong Acid (e.g., TFA, HCl) masterorganicchemistry.com
9-FluorenylmethyloxycarbonylFmocBase (e.g., Piperidine) biosyn.comiris-biotech.de
BenzyloxycarbonylZ or CbzCatalytic Hydrogenation, HBr/Acetic Acid orgsyn.org

Chemoenzymatic Synthesis and Biocatalytic Approaches for this compound Production

Chemoenzymatic synthesis offers a green and highly selective alternative to purely chemical methods for peptide bond formation. This approach utilizes enzymes as biocatalysts, which can operate under mild conditions and often with high stereoselectivity, thus minimizing the need for extensive protecting group strategies and reducing the risk of racemization.

The enzymatic synthesis of dipeptides can be approached through either thermodynamically or kinetically controlled processes. In the kinetically controlled approach, an activated acyl donor, such as an amino acid ester, is used.

The choice of enzyme is critical for the successful synthesis of this compound. Proteases, which naturally hydrolyze peptide bonds, can be used in reverse to form them under specific conditions.

Papain: This cysteine protease is one of the most extensively studied enzymes for chemoenzymatic peptide synthesis. It has been used to polymerize tripeptide ethyl esters in aqueous buffer solutions. rsc.org Papain can catalyze the formation of peptide bonds from amino acid esters, making it a suitable candidate for the synthesis of Ala-Val-OMe. researchgate.net

α-Amino Acid Ester Acyltransferase (AET): This class of enzymes is particularly well-suited for the synthesis of dipeptides from amino acid esters. For example, an AET from Sphingobacterium siyangensis has been used for the production of L-Alanyl-L-glutamine from L-alanine methyl ester and L-glutamine. researchgate.net This enzyme exhibits broad substrate specificity, suggesting its potential applicability for the synthesis of other dipeptides like H-Ala-Val-OMe.

Enzyme immobilization can offer several advantages, including enhanced stability, easier separation from the reaction mixture, and the potential for continuous processing. However, for some applications, whole-cell biocatalysts expressing the desired enzyme are also employed.

The efficiency of chemoenzymatic synthesis is highly dependent on the reaction conditions. Key parameters that require optimization include pH, temperature, and the molar ratio of substrates.

pH: The optimal pH for enzymatic peptide synthesis is often a compromise between the pKa values of the substrates and the pH for optimal enzyme activity. For papain-catalyzed polymerizations, a pH of around 8.0 is commonly used. rsc.org

Temperature: The reaction temperature affects both the enzyme's activity and stability. A typical temperature for papain-catalyzed reactions is 40°C. rsc.org

Substrate Ratio: The molar ratio of the acyl donor (e.g., H-Ala-OMe) to the nucleophile (e.g., H-Val-OMe) can influence the yield of the dipeptide product and minimize the formation of byproducts like oligopeptides.

The table below shows an example of optimized conditions for the chemoenzymatic synthesis of a dipeptide.

ParameterOptimized ValueReference
EnzymePapain rsc.org
pH8.0 rsc.org
Temperature40°C rsc.org
BufferPhosphate Buffer (1 M) rsc.org

Novel Synthetic Routes and Green Chemistry Principles in this compound Preparation

In recent years, there has been a significant push towards developing more sustainable and environmentally friendly methods for peptide synthesis, in line with the principles of green chemistry. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. ambiopharm.com

Green Solvents: A major focus has been the replacement of hazardous solvents like DMF and NMP. Solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), and propylene (B89431) carbonate have been investigated as greener alternatives for both solid-phase and solution-phase peptide synthesis. rsc.orgbiotage.comacs.org

Atom Economy and Reagent Choice: Green chemistry also emphasizes the use of catalytic reagents and processes that maximize the incorporation of all materials used in the process into the final product (high atom economy). The development of more efficient coupling reagents that generate less waste is an active area of research.

Energy Efficiency: The use of microwave irradiation has been shown to accelerate peptide coupling reactions, often leading to shorter reaction times and improved yields. Similarly, mechanochemistry, such as ball-milling and twin-screw extrusion, offers a solvent-free approach to peptide synthesis. For example, the synthesis of aspartame (B1666099) has been achieved in a continuous and solventless manner using a twin-screw extruder. researchgate.net

Biocatalysis: As discussed in section 2.2, chemoenzymatic synthesis is inherently a green technology. It utilizes renewable catalysts (enzymes) that operate in aqueous media under mild conditions, thereby reducing energy consumption and the use of organic solvents. researchgate.net

The application of these green chemistry principles to the synthesis of this compound can lead to more sustainable and cost-effective manufacturing processes.

Microwave-Assisted and Flow Chemistry Applications in this compound Synthesis

Modern synthetic techniques such as microwave-assisted synthesis and flow chemistry are revolutionizing peptide production by enhancing reaction rates, improving yields, and allowing for greater control over reaction parameters. americanpeptidesociety.orgchimia.ch

Microwave-Assisted Synthesis

Microwave-assisted peptide synthesis (MAPS) utilizes microwave irradiation to dramatically accelerate the rate of peptide bond formation. americanpeptidesociety.org This method provides rapid and uniform heating of the reaction mixture, which can lead to shorter reaction times, higher product purity, and fewer side reactions compared to conventional heating methods. americanpeptidesociety.orgmdpi.com

The synthesis of dipeptide methyl esters is a process well-suited to microwave assistance. For instance, research on the titanium tetrachloride (TiCl₄)-assisted synthesis of N-Fmoc-dipeptide methyl esters demonstrated a significant rate enhancement under microwave irradiation. In a model reaction to produce N-Fmoc-L-Phe-L-Ala-OMe, microwave heating at 40°C yielded the product in a much shorter time frame than conventional heating at the same temperature, which showed a large amount of unreacted starting materials even after several hours. mdpi.com

Applying this methodology to this compound would typically involve the coupling of an N-protected alanine, such as Boc-L-Ala-OH or Fmoc-L-Ala-OH, with L-Valine methyl ester hydrochloride (H-Val-OMe HCl). The reaction would be conducted in the presence of a suitable coupling agent and a base, with microwave irradiation applied to expedite the formation of the protected dipeptide (e.g., Boc-Ala-Val-OMe). The final step would involve the acidic removal of the N-protecting group to yield the target compound, this compound.

Table 1: Comparison of Microwave-Assisted vs. Conventional Heating for Dipeptide Synthesis mdpi.com
DipeptideMethodReaction TimeYield
N-Fmoc-L-Phe-L-Ala-OMeMicrowave-Assisted (40°C)30 min75%
N-Fmoc-L-Phe-L-Ala-OMeConventional Heating (40°C)5 hours<50%
N-Fmoc-L-Cys(Bzl)-L-Ala-OMeMicrowave-Assisted (40°C)35 min70%

Flow Chemistry Applications

Flow chemistry, or continuous-flow synthesis, has emerged as a powerful tool for producing peptides and proteins. chimia.chnih.gov In a flow-based system, reagents are continuously pumped through a reactor, allowing for precise control over stoichiometry, reaction time, and temperature. chimia.choxfordglobal.com This methodology offers numerous advantages, including enhanced safety, improved reproducibility, and simplified scalability. nih.govoxfordglobal.com

For the synthesis of this compound, a flow-based approach would likely employ Fast-Flow Solid-Phase Peptide Synthesis (FF-SPPS). In this setup, H-Val-OMe would be anchored to a solid support packed into a column or a variable bed flow reactor. vapourtec.com Subsequently, a solution containing activated N-protected alanine would be passed through the reactor to form the peptide bond. The continuous flow ensures efficient mixing and high reaction concentrations at the solid support surface, which can reduce the required excess of reagents. chimia.ch In-line monitoring techniques, such as UV-Vis spectrophotometry, can be used to track the removal of Fmoc protecting groups in real-time, allowing for immediate optimization of the synthesis protocol. vapourtec.com After the dipeptide is assembled on the resin, it can be cleaved, deprotected, and purified in subsequent continuous or batch steps to afford this compound.

Table 2: Key Advantages of Flow Chemistry in Peptide Synthesis chimia.chnih.govoxfordglobal.comvapourtec.com
AdvantageDescription
Enhanced ControlPrecise and reproducible control over reaction parameters such as temperature, pressure, and residence time.
Improved EfficiencyHigh-concentration reagent bands improve coupling efficiency and reduce waste.
ScalabilitySeamless transition from laboratory-scale optimization to large-scale production by extending operation time.
Real-Time MonitoringIn-line analytical tools (e.g., UV-Vis) allow for data-driven optimization and quality control during the synthesis.
Increased SafetySmall reactor volumes minimize the risks associated with handling hazardous reagents and exothermic reactions.

Solvent-Free and Sustainable Methodologies for this compound Production

The principles of green chemistry are increasingly being integrated into peptide synthesis to minimize environmental impact. rsc.orgacs.org This includes the development of solvent-free reaction conditions and the use of environmentally benign reagents and biocatalysts.

Solvent-Free Synthesis: Mechanochemistry

Mechanochemistry, specifically ball-milling, offers a compelling solvent-free alternative for peptide bond formation. rsc.org In this technique, mechanical force is used to induce chemical reactions between solid reactants in the absence of a solvent. This approach eliminates the need for often toxic and volatile organic solvents like DMF or CH₂Cl₂, replacing them with innocuous inorganic bases such as sodium bicarbonate (NaHCO₃). rsc.org

The synthesis of dipeptides has been successfully demonstrated using the mechanochemical coupling of N-protected Urethane N-Carboxyanhydrides (UNCAs) with amino acid esters. rsc.orggoogle.com For the synthesis of the protected precursor to this compound, a Boc-L-Ala-NCA could be milled with H-Val-OMe HCl and NaHCO₃. The only byproducts of this reaction would be carbon dioxide and sodium chloride, making it an exceptionally clean process. rsc.org Research has shown this method to be highly efficient, often resulting in quantitative conversion and high yields for a variety of dipeptides. google.com

Table 3: Yields of Protected Dipeptides via Solvent-Free Ball-Milling google.com
UNCA ReactantAmino Ester ReactantProductYield
Boc-Val-NCAHCl·H-Leu-OMeBoc-Val-Leu-OMe87%
Boc-Val-NCAHCl·H-Ala-OMeBoc-Val-Ala-OMe100%
Boc-Phe-NCAHCl·H-Ala-OMeBoc-Phe-Ala-OMe79%
Fmoc-Val-NCAHCl·H-Ala-OMeFmoc-Val-Ala-OMe76%

Sustainable and Chemoenzymatic Methodologies

Beyond eliminating solvents, sustainable peptide synthesis also focuses on using greener solvents and harnessing the power of biocatalysis.

Chemoenzymatic Peptide Synthesis (CEPS): This approach uses enzymes, such as proteases or ligases, to catalyze the formation of peptide bonds. mdpi.comru.nl CEPS offers several advantages over purely chemical methods, including high stereoselectivity (avoiding racemization), mild reaction conditions (typically in aqueous buffers at neutral pH), and reduced need for side-chain protecting groups. mdpi.com The synthesis of dipeptides can be achieved via the reverse reaction of proteases or through enzymes like α-amino acid ester acyltransferase, which can use amino acid esters as substrates. mdpi.com For this compound, a potential route could involve an enzymatic coupling between an N-protected alanine and L-valine methyl ester, followed by enzymatic or chemical deprotection. This strategy aligns perfectly with the goals of green chemistry by minimizing waste and hazardous chemical use. mdpi.comgoogle.com

Advanced Spectroscopic and Chromatographic Elucidation of H Ala Val Ome Hcl Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis of H-Ala-Val-OMe HCl

NMR spectroscopy is an unparalleled tool for determining the three-dimensional structure and dynamics of molecules in solution. For this compound, NMR provides critical insights into its conformational preferences, which are influenced by the nature of the amino acid residues, the solvent, and intermolecular interactions.

One-dimensional (1D) ¹H and ¹³C NMR spectra offer initial information on the chemical environment of each atom in this compound. The chemical shifts of the protons and carbons are indicative of their local electronic environment. For instance, the α-protons of the alanine (B10760859) and valine residues will have distinct chemical shifts, as will the methyl protons of the alanine side chain, the isopropyl protons of the valine side chain, and the methyl ester protons.

Two-dimensional (2D) NMR techniques are essential for unambiguous assignment of these resonances and for probing spatial and through-bond connectivities.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin couplings within the molecule. For this compound, COSY would show correlations between the amide proton and the α-proton of each amino acid residue, and between the α-proton and the side-chain protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is crucial for conformational analysis as it identifies protons that are close in space, irrespective of whether they are connected by chemical bonds. The intensity of NOE cross-peaks is inversely proportional to the sixth power of the distance between the protons, providing valuable constraints for determining the peptide's three-dimensional structure in solution.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates the chemical shifts of protons directly attached to heteronucleatms, typically ¹³C or ¹⁵N. For this compound, an HSQC experiment would link each proton resonance to the carbon it is bonded to, facilitating the assignment of the carbon spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically 2-3 bonds). This is particularly useful for identifying the connectivity across the peptide bond, for example, by showing a correlation between the α-proton of one residue and the carbonyl carbon of the preceding residue.

A study on the conformational behavior of Ac-Ala-NHMe, a related dipeptide model, demonstrated how a combination of NMR and theoretical calculations can elucidate the complex interplay of intramolecular hydrogen bonds and steric interactions that dictate conformational preferences. researchgate.net

Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shift Assignments for H-L-Ala-L-Val-OMe HCl in a suitable solvent (e.g., DMSO-d₆)

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Alanine Residue
NH₃⁺8.1-8.5-
Cα-H4.0-4.249-51
Cβ-H₃1.3-1.517-19
C=O-171-173
Valine Residue
NH8.5-8.9-
Cα-H4.2-4.458-60
Cβ-H2.0-2.230-32
Cγ-H₃ (diastereotopic)0.8-1.018-20
C=O (ester)-172-174
Methyl Ester
O-CH₃3.6-3.851-53

Note: The chemical shifts are indicative and can vary based on solvent, concentration, and temperature.

The synthesis of peptides can sometimes lead to racemization, resulting in the formation of diastereomers (e.g., L-Ala-D-Val-OMe or D-Ala-L-Val-OMe in addition to the desired L-Ala-L-Val-OMe). NMR spectroscopy is a powerful method for assessing diastereomeric purity. psu.edu The different spatial arrangement of atoms in diastereomers often leads to distinct chemical shifts for corresponding nuclei. cnr.it

For this compound, the presence of diastereomers would manifest as a doubling of certain peaks in the ¹H and ¹³C NMR spectra. The integration of these distinct signals allows for the quantitative determination of the diastereomeric ratio. psu.edu Chiral derivatizing agents can also be employed to enhance the separation of enantiomeric signals in NMR. rsc.org For instance, a study on dipeptides demonstrated that derivatization with (R)-2-(2-fluorophenyl)-2-hydroxyacetic acid allowed for clear differentiation of diastereomers using ¹⁹F NMR. rsc.org The phenomenon of self-induced diastereomeric anisochronism (SIDA), where enantiomers can form diastereomeric aggregates in solution, can also be utilized in NMR for determining enantiomeric composition without the need for a chiral auxiliary. cnr.itmdpi.com

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Pattern Analysis of this compound

Mass spectrometry is an indispensable analytical technique for determining the molecular weight of a compound and for elucidating its structure through fragmentation analysis.

ESI-MS and MALDI-TOF MS are soft ionization techniques that allow for the analysis of intact biomolecules like peptides with minimal fragmentation.

ESI-MS: In ESI, the analyte is ionized from a solution, making it highly compatible with liquid chromatography (LC-MS). For this compound, ESI-MS would be expected to produce a prominent singly charged molecular ion [M+H]⁺, where M is the mass of the neutral dipeptide methyl ester. The accurate mass measurement of this ion provides a direct confirmation of the elemental composition of the molecule. ESI can also produce multiply charged ions, although for a small dipeptide, the singly charged species will dominate. nih.gov

MALDI-TOF MS: In MALDI, the analyte is co-crystallized with a matrix that absorbs laser energy, leading to desorption and ionization of the analyte. nih.gov This technique is known for its speed and sensitivity, often producing singly charged ions. csic.esrsc.org For this compound, MALDI-TOF MS would yield the molecular weight with high accuracy.

Table 2: Expected Molecular Ion Peaks for this compound

Ion SpeciesCalculated m/z
[M+H]⁺ (of free base)217.1547
[M+Na]⁺ (of free base)239.1366

Note: M refers to the neutral molecule H-Ala-Val-OMe. The hydrochloride salt will dissociate in the ionization process.

Tandem mass spectrometry (MS/MS) is a powerful technique for sequencing peptides. libretexts.orgsc.eduthermofisher.com In an MS/MS experiment, the molecular ion of this compound is selected and then fragmented by collision-induced dissociation (CID). The resulting fragment ions are then analyzed to reveal the amino acid sequence.

Fragmentation of peptides in MS/MS typically occurs along the peptide backbone, leading to the formation of characteristic b- and y-ions.

b-ions: Contain the N-terminus and are formed by cleavage of the amide bond.

y-ions: Contain the C-terminus and are also formed by cleavage of the amide bond.

The difference in mass between consecutive b- or y-ions corresponds to the mass of an amino acid residue, allowing the sequence to be read directly from the spectrum. For this compound, fragmentation would be expected to produce b₁ and y₁ ions, confirming the sequence of alanine and valine. Studies on N-phosphoryl dipeptide methyl esters have shown that the fragmentation patterns can be complex and may involve intramolecular rearrangements. nih.gov

Table 3: Predicted Major Fragment Ions for [M+H]⁺ of H-Ala-Val-OMe in MS/MS

Ion TypeSequenceCalculated m/z
b₁Ala72.0444
y₁Val-OMe146.1025

X-ray Crystallography and Solid-State Conformational Studies of this compound

While NMR provides information about the conformation in solution, X-ray crystallography reveals the precise three-dimensional structure of a molecule in the solid state. nih.govrsc.orgnih.govresearchgate.net To perform this analysis, a single crystal of this compound is required. The crystal is irradiated with X-rays, and the resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the positions of all non-hydrogen atoms can be determined with high precision.

The crystal structure of this compound would provide definitive information on:

Bond lengths and bond angles.

The conformation of the peptide backbone, defined by the dihedral angles φ (phi), ψ (psi), and ω (omega).

The conformation of the amino acid side chains.

The packing of the molecules in the crystal lattice and the network of intermolecular interactions, such as hydrogen bonds.

Studies on related dipeptides have shown that the peptide bond is typically in a trans conformation (ω ≈ 180°). nih.gov The solid-state structure can be compared with solution-state conformations determined by NMR to understand the influence of the crystalline environment on the peptide's structure. rsc.org

Single Crystal Growth and Diffraction Data Collection for this compound

The definitive three-dimensional structure of a molecule in the solid state is determined using single-crystal X-ray diffraction. The initial and most critical step in this process is the growth of high-quality single crystals. For peptide hydrochlorides like this compound, a common and effective method for crystallization is slow evaporation. This technique involves dissolving the peptide in a suitable solvent or solvent mixture, often containing an acid, and allowing the solvent to evaporate over an extended period. For instance, large crystals of similar protected dipeptide methyl esters have been successfully grown from a solution of methanol (B129727) containing an excess of hydrochloric acid (HCl). mdpi.comcsic.es This environment ensures the N-terminus remains protonated and facilitates the formation of an ordered crystal lattice with the chloride counter-ion.

Once a suitable crystal is obtained, it is mounted on a diffractometer for data collection. The crystal is cooled to a low temperature, typically around 100-173 K, to minimize thermal vibrations of the atoms, which results in a higher quality diffraction pattern. mdpi.comacs.org The diffractometer bombards the crystal with monochromatic X-rays, and the resulting diffraction pattern of thousands of reflections is recorded by a detector. mdpi.com

While specific crystallographic data for this compound are not available in the surveyed literature, the table below provides representative parameters that would be expected from such an analysis, based on data from a closely related N-protected dipeptide methyl ester. mdpi.comresearchgate.net

ParameterRepresentative Value
Chemical FormulaC₉H₁₉ClN₂O₃
Formula Weight238.71 g/mol
Temperature173(2) K
Wavelength (e.g., Mo-Kα)0.71073 Å
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
Unit Cell Dimensionsa = 5.0 Å, b = 8.4 Å, c = 46.8 Å, α=β=γ=90°
Volume~2000 ų
Z (Molecules per unit cell)4
Calculated Density~1.27 g/cm³

Crystal Structure Refinement and Intermolecular Interactions in this compound

After data collection, the diffraction data are processed to solve and refine the crystal structure. The refinement process adjusts a model of the molecular structure until the calculated diffraction pattern matches the experimentally observed pattern as closely as possible. This yields precise atomic coordinates, bond lengths, bond angles, and torsion angles for the molecule.

The table below summarizes the types of hydrogen bonds that would be expected to stabilize the crystal structure of this compound.

Donor (D) – H ··· Acceptor (A)Typical D-H (Å)Typical H···A (Å)Typical D···A (Å)Typical Angle (°)
N⁺-H···Cl⁻~0.91~2.20~3.10~170
N-H···O=C (peptide)~0.86~2.00~2.85~165
N⁺-H···O=C (ester)~0.91~1.90~2.80~170

Chromatographic Methods for Purity Assessment and Isolation of this compound

Chromatography is an indispensable tool for both the purification of synthetic peptides and the assessment of their purity. High-performance liquid chromatography (HPLC) is the primary method used for these purposes.

High-Performance Liquid Chromatography (HPLC) Method Development for this compound

Reverse-phase HPLC (RP-HPLC) is the standard technique for analyzing peptide purity. altabioscience.com In this method, the peptide is separated based on its hydrophobicity. The stationary phase is nonpolar (e.g., silica (B1680970) gel modified with C18 alkyl chains), while the mobile phase is polar.

For a small, relatively polar peptide like this compound, a typical method involves a C18 column and a gradient elution system. researchgate.netcreative-proteomics.com The mobile phase usually consists of two solvents: Solvent A, which is typically water with a small amount of an ion-pairing agent like trifluoroacetic acid (TFA), and Solvent B, which is an organic solvent such as acetonitrile, also containing TFA. The TFA serves to sharpen peaks and improve separation by forming ion pairs with the charged groups on the peptide. The analysis starts with a high concentration of Solvent A, and the concentration of Solvent B is gradually increased to elute the peptide from the column. myskinrecipes.com Detection is most commonly performed using a UV detector set to a wavelength of 215-220 nm, where the peptide bond (amide bond) strongly absorbs light. altabioscience.comcreative-proteomics.com A pure sample should ideally show a single, sharp peak in the resulting chromatogram. creative-proteomics.com

The following table outlines a representative set of parameters for an analytical RP-HPLC method for this compound.

ParameterTypical Condition
ColumnReverse Phase C18, 4.6 x 250 mm, 5 µm
Mobile Phase A0.1% TFA in Water
Mobile Phase B0.1% TFA in Acetonitrile
Gradient5% to 60% B over 20 minutes
Flow Rate1.0 mL/min
DetectionUV at 215 nm
Column Temperature25 °C

Chiral Chromatography for Enantiomeric Purity Determination of this compound

When synthesizing peptides from chiral amino acids, there is a risk of racemization, which can lead to the formation of diastereomers. For H-L-Ala-L-Val-OMe HCl, the potential diastereomeric impurities would be H-D-Ala-L-Val-OMe, H-L-Ala-D-Val-OMe, and H-D-Ala-D-Val-OMe. Since diastereomers have different physical properties, they can be separated by chromatography. Chiral HPLC is the method of choice for determining the enantiomeric purity of the final peptide.

Two main strategies are employed for this purpose. The first is a direct method that uses a chiral stationary phase (CSP). CSPs are designed to interact differently with each stereoisomer, leading to different retention times. For small peptides, zwitterionic and cellulose-based CSPs have proven effective. chiraltech.commdpi.com For example, CHIRALPAK® ZWIX columns have been shown to resolve dipeptide diastereomers like DL-Leu-DL-Val. chiraltech.com

The second approach is an indirect method , where the peptide is derivatized with a chiral derivatizing agent (CDA). This reaction converts the mixture of enantiomers/diastereomers into a new mixture of diastereomers that can then be separated on a standard, achiral RP-HPLC column (like a C18). iitr.ac.in A well-known CDA is Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, or FDNP-L-Ala-NH₂), which reacts with the N-terminal amine of the peptide. iitr.ac.inoup.com The resulting diastereomeric derivatives often exhibit sufficient differences in hydrophobicity to be resolved by RP-HPLC. oup.com

A representative method for the direct chiral separation is outlined in the table below.

ParameterTypical Condition (Direct Method)
ColumnChiral Stationary Phase (e.g., CHIRALPAK ZWIX(+) or i-Cellulose-5)
Mobile PhaseMethanol/Ethanol/Acetonitrile with additives (e.g., acids/bases like TFA and triethylamine)
Elution ModeIsocratic or Gradient
Flow Rate0.5 - 1.0 mL/min
DetectionUV at 215 nm or 260 nm (if derivatized)
Column Temperature25 °C

Biochemical and Enzymatic Recognition Studies Involving H Ala Val Ome Hcl in Model Systems

Substrate Specificity and Kinetic Analysis of Proteases and Peptidases with H-Ala-Val-OMe HCl

No specific studies detailing the kinetic parameters (such as K_m, V_max, or k_cat) of proteases or peptidases using this compound as a substrate were found.

Enzyme-Substrate Binding Interactions of this compound with Model Enzymes

There is no available research that specifically describes the binding interactions, such as the formation of enzyme-substrate complexes, between this compound and model enzymes.

Inhibition and Activation Studies of Enzymes by this compound and its Analogs

No literature was identified that investigates this compound or its direct analogs as either inhibitors or activators of specific enzymes. Consequently, no inhibition constants (K_i) or activation data can be provided.

Receptor-Ligand Interactions and Molecular Recognition of this compound in Non-Mammalian Biological Systems

The scientific literature does not appear to contain studies focused on the interaction of this compound with non-mammalian receptors.

In Vitro Binding Assays with this compound in Non-Mammalian Cell-Free Systems

No data from in vitro binding assays, such as radioligand or fluorescence-based assays, for this compound in non-mammalian cell-free systems could be located.

Computational Docking and Molecular Dynamics Simulations of this compound Interactions with Non-Human Receptors

There are no published computational studies, including molecular docking or molecular dynamics simulations, that model the interaction between this compound and specific non-human receptors.

Role of this compound in Biochemical Pathways within Acellular Research Models

Information regarding the specific function or influence of this compound within established acellular biochemical pathways or cell-free research models is not present in the available literature.

Tracing this compound Metabolism in Non-Human Experimental Systems

Direct metabolic studies exclusively tracing the complete pathway of this compound in non-human experimental systems are not extensively documented in publicly available literature. However, the metabolism of this compound can be inferred from studies on similar dipeptide esters and the well-established metabolic pathways of its constituent amino acids. The primary metabolic process for a dipeptide methyl ester like H-Ala-Val-OMe is expected to be enzymatic hydrolysis.

This hydrolysis would cleave the ester bond and the peptide bond, releasing methanol (B129727), L-alanine, and L-valine. The dipeptide L-alanyl-L-valine itself is recognized as a metabolite, typically resulting from the incomplete breakdown of proteins during digestion or catabolism. hmdb.ca Once liberated, the individual amino acids enter their respective degradation pathways.

L-alanine is primarily converted to pyruvate (B1213749) through a transamination reaction. libretexts.orgnih.gov Pyruvate is a central metabolite that can enter the citric acid cycle for energy production or be used as a precursor for gluconeogenesis. libretexts.org

L-valine , a branched-chain amino acid, undergoes a series of enzymatic reactions, starting with transamination to α-ketoisovalerate, which is then oxidatively decarboxylated. nih.gov Ultimately, the carbon skeleton of valine is converted to succinyl-CoA, an intermediate of the citric acid cycle. libretexts.org

The enzymatic cleavage of the alanyl-valine peptide bond has been demonstrated in various contexts. For instance, the dipeptide L-alanyl-L-valine has been utilized as an enzymatically cleavable linker in immunoconjugate development. In one such study, the enzyme thermolysin was shown to effectively cleave the Ala-Val peptide bond to release a conjugated drug. nih.gov This demonstrates that specific peptidases can recognize and act upon the Ala-Val sequence. Studies on antibody-drug conjugates with a Val-Ala linker also show that hydrolysis is a key biotransformation step. nih.gov

The table below summarizes the types of enzymes known to be involved in the metabolism of dipeptides and their esters, which would be relevant for the breakdown of H-Ala-Val-OMe.

Enzyme ClassActionExpected Products from H-Ala-Val-OMe
Esterases Hydrolysis of the methyl ester bondL-Alanyl-L-valine + Methanol
Aminopeptidases Cleavage of the N-terminal amino acid (Alanine) from the dipeptideL-Alanine + L-Valine
Dipeptidases Hydrolysis of the dipeptide bondL-Alanine + L-Valine
Proteases (e.g., Thermolysin) Cleavage of specific peptide bondsL-Alanine + L-Valine (if part of a larger peptide chain)

This table is a representation of expected enzymatic activities based on known metabolic pathways.

Investigation of this compound as a Biosynthetic Precursor or Metabolite in Controlled Laboratory Models

In controlled laboratory settings, H-Ala-Val-OMe can be investigated as a substrate, or precursor, for the enzymatic synthesis of the dipeptide L-alanyl-L-valine. This process, often termed kinetically controlled synthesis, utilizes enzymes that, under specific conditions (e.g., high concentration of substrates, low water content), can catalyze the formation of peptide bonds rather than their hydrolysis.

Several studies have demonstrated the enzymatic synthesis of various dipeptides using amino acid esters as acyl donors. For example, L-amino acid esterase (LAE) has been used for the efficient synthesis of Valyl-Glycine from valine methyl ester and glycine. researchgate.net Similarly, aminopeptidases have been shown to synthesize dipeptides from a free amino acid and an aminoacyl methyl ester in environments with low water content. asm.org These examples establish a clear precedent for the potential of H-Ala-Val-OMe to act as a precursor in the enzymatic synthesis of Ala-Val.

The biosynthesis of the constituent amino acids is well understood. Both alanine (B10760859) and valine are synthesized in microorganisms and plants from the glycolytic intermediate, pyruvate. libretexts.org Alanine is typically formed by a single transamination step from pyruvate, while the pathway to valine is more complex, involving several enzymatic steps. libretexts.org

The table below provides examples from the literature of enzymatic dipeptide synthesis, illustrating the potential for H-Ala-Val-OMe to serve as a biosynthetic precursor in similar systems.

EnzymeAcyl DonorAcyl AcceptorSynthesized DipeptideReference
Aminopeptidase from Streptomyces septatusL-AlanineL-Tyrosine methyl esterAlanyl-Tyrosine methyl ester asm.org
Aminopeptidase from Streptomyces septatusL-ValineL-Tyrosine methyl esterValyl-Tyrosine methyl ester asm.org
L-amino acid esterase from Elizabethkingia sp. TT1Valine methyl esterGlycineValyl-Glycine researchgate.net
PapainN-protected amino acid carbamoylmethyl estersFree amino acidsVarious dipeptides mdpi.com

This table showcases the utility of amino acid esters in the enzymatic synthesis of dipeptides.

H Ala Val Ome Hcl As a Precursor and Building Block in Advanced Chemical Synthesis

Utilization of H-Ala-Val-OMe HCl in the Synthesis of Complex Peptides and Peptidomimetics

The pre-formed Ala-Val dipeptide unit, protected at the C-terminus as a methyl ester, is an efficient component for solution-phase peptide synthesis, particularly in strategies that involve the coupling of peptide fragments.

Convergent and Fragment Condensation Strategies Employing this compound

Convergent synthesis, which involves the preparation of protected peptide segments that are subsequently coupled together, is a powerful strategy for assembling large peptides. The dipeptide this compound is an ideal amino-component (N-terminal deprotected fragment) for these [n+2] fragment condensations. By coupling a larger N-protected peptide acid with H-Ala-Val-OMe, chemists can efficiently extend a peptide chain by two residues in a single step.

A critical challenge in fragment condensation is the risk of epimerization at the C-terminal residue of the carboxyl-component during activation. The use of dipeptide esters like this compound as the nucleophile is a standard method to assess and mitigate this risk. For instance, in the development of racemization-suppressing coupling reagents, a model reaction often involves the condensation of an N-protected dipeptide acid, such as Z-Phe-Val-OH, with an amino acid ester hydrochloride like H-Ala-OMe HCl. highfine.com This highlights the fundamental role of such building blocks in methodology development.

Research has demonstrated the practical application of this dipeptide in building longer peptide sequences. For example, the tripeptide Boc-Ser(tBu)-Ala-Val-OMe was synthesized using the Ala-Val-OMe dipeptide as a starting block. iiserpune.ac.in Similarly, the synthesis of Boc-Ala-Val-OMe itself is a well-established procedure, typically involving the coupling of Boc-Ala-OH with H-Val-OMe HCl using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC), which then serves as a precursor for further elongation. ru.nlthieme-connect.de In another instance, a complex N-Boc-(Man-vinyl)-Ala-Ala-Val-OMe was prepared, showcasing the utility of the Ala-Val-OMe moiety in constructing modified glycopeptides. researchgate.net

These strategies are summarized in the following table:

N-Protected FragmentAmino-ComponentCoupling ReagentResulting Peptide FragmentResearch Focus
Z-Phe-Val-OHH-Ala-OMe HClVariousZ-Phe-Val-Ala-OMeStudy of racemization during fragment coupling. highfine.com
Boc-Ala-OHH-Val-OMe HClDCCBoc-Ala-Val-OMePrecursor for further peptide synthesis. ru.nlthieme-connect.de
Boc-Ser(tBu)-OHH-Ala-Val-OMeNot SpecifiedBoc-Ser(tBu)-Ala-Val-OMeSynthesis of a protected tripeptide. iiserpune.ac.in
N-Boc-(Man-vinyl)-Ala-OHH-Ala-Val-OMeNot SpecifiedN-Boc-(Man-vinyl)-Ala-Ala-Val-OMeSynthesis of modified glycopeptides. researchgate.net

The dipeptide also serves as a core structure in the development of peptidomimetics designed to modulate biological processes. A notable example is the synthesis of Ac-Ala-Val-OMe (ZZL-7), a derivative of H-Ala-Val-OMe. yuntsg.comyuntsg.com This small molecule was designed to disrupt the interaction between the serotonin (B10506) transporter (SERT) and neuronal nitric oxide synthase (nNOS). The synthesis involved the acetylation of H-Ala-Val-OMe·HCl, demonstrating a direct conversion of the precursor into a biologically active peptidomimetic. yuntsg.com

Synthesis of Cyclic Peptides and Peptide Conjugates Incorporating this compound

The structural rigidity and defined conformation of cyclic peptides make them attractive targets for drug discovery. H-Ala-Val-OMe is a key intermediate in the convergent synthesis of these cyclic structures. A common pathway involves the initial synthesis of a linear, protected peptide, which incorporates the Ala-Val sequence. For instance, Boc-Ala-Val-OMe was synthesized and subsequently saponified to Boc-Ala-Val-OH. ru.nl This resulting dipeptide acid can then be coupled with other fragments, elongated, and ultimately cyclized to form the target macrocycle.

Furthermore, the Ala-Val dipeptide motif is utilized in the construction of peptide-drug conjugates. These conjugates combine the targeting or biological activity of a peptide with the therapeutic properties of a small molecule. A recent study detailed the synthesis of a deuterated conjugate, d1-Menbutone-Ala-Val, via a Ca(II)-HFIP-mediated reductive amination/deutero-amination process. nih.gov This demonstrates the successful incorporation of the Ala-Val dipeptide into a larger, functional conjugate molecule designed for specific therapeutic applications.

Application of this compound in the Development of Chiral Catalysts and Auxiliaries

The inherent chirality of the amino acids within this compound makes it and its derivatives valuable scaffolds for the development of chiral ligands and organocatalysts for asymmetric synthesis.

Design and Synthesis of Chiral Ligands Derived from this compound

Dipeptides such as Ala-Val serve as chiral selectors in analytical and preparative enantioseparation techniques. In chiral ligand exchange chromatography (CLEC), a chiral ligand is complexed with a metal ion (often Cu(II)) and immobilized on a solid support. This chiral stationary phase can then resolve racemic mixtures by forming transient, diastereomeric complexes with the analyte. The differing stabilities of these complexes allow for the separation of enantiomers. Dipeptides like Ala-Val have been investigated for their efficacy as the chiral selector in such systems. core.ac.uk The design of these ligands relies on the specific stereochemistry and steric bulk of the amino acid residues to achieve effective chiral recognition.

Asymmetric Transformations Mediated by this compound-based Catalysts

Simple peptides can act as minimalist enzyme mimics, catalyzing stereoselective reactions. Research has shown that dipeptides, including L-Ala-L-Val, can effectively catalyze direct asymmetric intermolecular aldol (B89426) reactions. researchgate.net In these transformations, the terminal primary amine of the dipeptide acts as the catalytic group, forming a nucleophilic enamine intermediate with a ketone donor. The chiral environment provided by the peptide backbone then directs the stereoselective attack on an aldehyde acceptor, leading to the formation of chiral aldol products with high enantiomeric excess.

The modular nature of peptides allows for the tuning of catalytic activity and selectivity by altering the amino acid sequence. Studies comparing different dipeptides have shown that the combination of alanine (B10760859) and valine provides a specific steric and electronic environment that influences the stereochemical outcome of the reaction. researchgate.net This application positions this compound not just as a structural component, but as a precursor to functional molecules that actively create chirality.

Incorporation of this compound into Polymeric Materials and Biomaterials Research

The self-assembly properties and biological recognition of peptides are increasingly being harnessed to create novel polymers and biomaterials. The Ala-Val sequence is a key component in the design of such materials, from microporous solids to self-assembling nanostructures.

Dipeptides like L-Ala-L-Val can self-assemble through hydrogen bonding to form crystalline microporous materials with uniform, chiral nanochannels. uoguelph.caacs.org These materials, sometimes referred to as "organic zeolites" or "biozeolites," exhibit selective gas sorption properties. The specific dimensions and chemical nature of the channels, dictated by the amino acid side chains (the methyl group of alanine and the isopropyl group of valine), control the uptake and diffusion of guest molecules. acs.org The study of xenon sorption in Ala-Val dipeptide channels using 129Xe NMR spectroscopy has provided insight into the structure and flexibility of these peptide-based materials. acs.org

The Ala-Val sequence is also incorporated into amphiphilic lipopeptides that self-assemble into defined nanostructures. For example, a lipid chain attached to an Ala-Ala-Val peptide sequence (C16-Ala-Ala-Val) was shown to form rod-like micelles that evolve into nanorods, driven by the formation of packed β-sheets. csic.es The specific peptide sequence is crucial; replacing the central alanine with proline disrupts this ordered assembly. This demonstrates how the Ala-Val motif can be integrated into larger polymer-like structures to direct supramolecular organization, a key principle in the bottom-up fabrication of biomaterials.

The following table summarizes research findings on Ala-Val containing materials:

Material TypeDipeptide SequenceKey FindingApplication Area
Microporous SolidL-Ala-L-ValForms chiral nanochannels that selectively absorb gases like xenon. acs.orgGas separation/storage, chiral sensing.
Lipopeptide NanorodsC16-Ala-Ala-ValThe peptide sequence directs self-assembly into β-sheet-rich nanostructures. csic.esNanomaterials, drug delivery.
Functionalized PolymersAla-ValUsed as a component in functional polyesters for potential biomedical use. google.comBiomaterials, tissue engineering.

Synthesis of Peptide-Polymer Conjugates Utilizing this compound

The dipeptide methyl ester hydrochloride, this compound, serves as a valuable building block in the synthesis of peptide-polymer conjugates. These hybrid materials combine the bioactivity and specific recognition properties of peptides with the physical and chemical characteristics of synthetic polymers, such as solubility, stability, and self-assembly capabilities. The synthesis of such conjugates often involves the coupling of the N-terminus of the deprotected dipeptide with a functionalized polymer.

A common strategy for creating peptide-polymer conjugates is through amide bond formation between the free amine group of the H-Ala-Val-OMe dipeptide and a carboxylic acid-terminated polymer. This reaction is typically facilitated by standard peptide coupling reagents. For instance, a polymer like poly(ethylene glycol) (PEG) can be functionalized with a terminal carboxylic acid group (PEG-COOH). The coupling reaction involves the activation of the carboxylic acid group, followed by nucleophilic attack from the primary amine of the dipeptide.

The general reaction scheme is as follows:

Deprotection of the Dipeptide: The hydrochloride salt of H-Ala-Val-OMe is neutralized, typically using a non-nucleophilic base such as triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA), to yield the free dipeptide H-Ala-Val-OMe.

Activation of the Polymer: The carboxylic acid terminus of the polymer is activated using a coupling agent. Common coupling systems include dicyclohexylcarbodiimide/hydroxybenzotriazole (DCC/HOBt) or newer, more efficient reagents. acs.org

Coupling Reaction: The activated polymer is then reacted with the deprotected dipeptide to form the peptide-polymer conjugate, linked by a stable amide bond.

The resulting conjugate, for example, a PEG-Ala-Val-OMe, can be purified using techniques like dialysis or size-exclusion chromatography to remove unreacted starting materials and coupling byproducts.

Another advanced method for synthesizing well-defined peptide-polymer conjugates is Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. In this approach, a peptide-containing chain transfer agent (CTA) can be used to initiate the polymerization of a monomer. While this method often involves synthesizing a custom peptide-CTA, a pre-synthesized dipeptide like H-Ala-Val-OMe could potentially be coupled to a CTA-containing molecule prior to polymerization. This allows for precise control over the molecular weight and architecture of the resulting polymer block. rsc.org

The successful synthesis of these conjugates is confirmed through various analytical techniques. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is used to verify the presence of characteristic peaks from both the peptide and the polymer segments. Gel Permeation Chromatography (GPC) or Size-Exclusion Chromatography (SEC) is employed to determine the molecular weight and polydispersity of the conjugate, confirming the successful attachment of the peptide to the polymer.

Table 1: Representative Data for a Hypothetical PEG-Ala-Val-OMe Conjugate Synthesis

ParameterDescriptionRepresentative Value/Observation
Starting Materials
PolymerMonofunctional Carboxy-terminated Poly(ethylene glycol)Mn = 5000 g/mol , PDI = 1.05
DipeptideThis compoundPurity > 98%
Coupling ReagentsDicyclohexylcarbodiimide (DCC), Hydroxybenzotriazole (HOBt)
Reaction Conditions
SolventDichloromethane (DCM) / Dimethylformamide (DMF)
Temperature0 °C to Room Temperature
Reaction Time24 hours
Product Characterization
¹H NMRCharacteristic signals for PEG methylene (B1212753) protons and Ala, Val methyl/methine protonsSuccessful conjugation confirmed
GPC/SECShift to higher molecular weight compared to starting polymerMn ≈ 5200 g/mol , PDI = 1.08
FT-IRAppearance of amide I and II bands~1650 cm⁻¹ and ~1540 cm⁻¹

Design of Self-Assembling Peptide Structures Incorporating this compound for Research Applications

The incorporation of this compound into larger peptide sequences is a strategic approach in the design of self-assembling nanomaterials. The specific sequence of amino acids dictates the secondary structure and the intermolecular interactions that drive the self-assembly process into ordered structures like nanofibers, nanotubes, and hydrogels. nih.gov The alanine and valine residues of the H-Ala-Val-OMe moiety contribute to these interactions primarily through hydrogen bonding and hydrophobic interactions.

The self-assembly of peptides is governed by a delicate balance of non-covalent forces:

Hydrogen Bonding: The amide bonds in the peptide backbone are crucial for forming regular secondary structures, such as β-sheets. researchgate.net In a β-sheet conformation, peptide chains align in parallel or anti-parallel fashion, stabilized by a network of hydrogen bonds between the carbonyl oxygen of one strand and the amide hydrogen of an adjacent strand.

Hydrophobic Interactions: The side chains of alanine (methyl group) and valine (isopropyl group) are nonpolar and hydrophobic. In an aqueous environment, these side chains tend to minimize their contact with water by packing together, providing a significant driving force for self-assembly. nih.gov

Van der Waals Forces: These weak, short-range interactions further stabilize the packed hydrophobic cores of the self-assembled structures. nih.gov

To create a self-assembling system, H-Ala-Val-OMe can be incorporated into a larger peptide sequence that promotes a specific type of assembly. For example, it could be part of an amphiphilic peptide designed to form a hydrogel. Such a peptide might have a hydrophilic domain (e.g., charged or polar amino acids) and a hydrophobic domain containing the Ala-Val sequence. In water, these peptides would self-assemble to sequester the hydrophobic parts away from the solvent, leading to the formation of a fibrillar network that entraps water, forming a hydrogel. liverpool.ac.uk

The design of these structures can be tailored for specific research applications. For instance, the resulting hydrogels can be used as scaffolds for 3D cell culture, as the fibrillar network can mimic the extracellular matrix. The mechanical properties of the hydrogel, such as stiffness, can be tuned by altering the peptide sequence and concentration. Furthermore, the peptide sequence can be designed to be responsive to external stimuli like pH or temperature, allowing for the controlled release of encapsulated molecules for drug delivery research. liverpool.ac.uk

Table 2: Design Principles for Self-Assembling Structures with H-Ala-Val-OMe

Design PrincipleRole of H-Ala-Val-OMe MoietyResulting Structure/PropertyPotential Research Application
Amphiphilicity Forms part of the hydrophobic block in an amphiphilic peptide sequence.Nanofibers, hydrogels.3D cell culture, tissue engineering scaffolds.
β-Sheet Formation The Ala-Val sequence can be incorporated into a peptide that has a high propensity to form β-sheets.Stable, ordered fibrillar structures.Development of novel biomaterials with high mechanical strength.
Stimuli-Responsiveness The Ala-Val moiety can be part of a larger peptide that undergoes conformational changes in response to pH or temperature.Controlled assembly and disassembly.Smart materials for controlled drug release studies.
Molecular Recognition The specific Ala-Val sequence can be part of a larger peptide designed to interact with a specific biological target.Functionalized nanomaterials.Biosensors, targeted drug delivery vehicles.

The study of how the simple dipeptide unit, H-Ala-Val-OMe, contributes to the complex behavior of self-assembling systems provides valuable insights into the fundamental principles of molecular self-organization and aids in the rational design of novel functional biomaterials.

Computational and Theoretical Studies on H Ala Val Ome Hcl

Quantum Chemical Calculations for Electronic Structure and Reactivity of H-Ala-Val-OMe HCl

Quantum chemical calculations are instrumental in providing a detailed understanding of the electronic structure and reactivity of molecules at the atomic level. These methods are based on the principles of quantum mechanics and can predict a wide range of molecular properties with high accuracy.

Density Functional Theory (DFT) Studies on this compound Conformations and Energetics

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as molecules. It is widely employed to determine the preferred three-dimensional arrangements (conformations) of molecules and their relative energies.

For this compound, DFT calculations would typically involve geometry optimization of various possible conformers to identify the most stable structures. These conformers arise from the rotation around the single bonds within the peptide backbone and the side chains of alanine (B10760859) and valine. The relative energies of these conformers are crucial for understanding the molecule's flexibility and its predominant shapes in different environments.

Illustrative Data Table: Relative Energies of Hypothetical this compound Conformers from a DFT Study

Conformer Dihedral Angles (φ, ψ) Relative Energy (kcal/mol)
1 (Global Minimum) (-135°, 135°) 0.00
2 (-75°, 85°) 1.25
3 (60°, -60°) 2.50
4 (-150°, -70°) 3.10

Note: This data is illustrative and represents the type of output expected from a DFT study. The dihedral angles (φ and ψ) define the backbone conformation.

Frontier Molecular Orbital (FMO) Analysis of this compound Reactivity

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The energy and spatial distribution of these orbitals provide insights into the molecule's ability to donate or accept electrons in a chemical reaction.

An FMO analysis of this compound would involve calculating the energies of the HOMO and LUMO. The HOMO-LUMO energy gap is an important indicator of the molecule's chemical stability; a larger gap generally implies higher stability and lower reactivity. The spatial distribution of the HOMO would indicate the regions of the molecule most susceptible to electrophilic attack, while the LUMO distribution would highlight the sites prone to nucleophilic attack. For a peptide like this compound, the carbonyl carbons are typical sites for nucleophilic attack, a feature that would be reflected in the LUMO's localization.

Illustrative Data Table: FMO Properties of a Hypothetical this compound Conformer

Molecular Orbital Energy (eV) Localization
HOMO -8.5 Primarily on the non-bonding orbitals of the oxygen atoms and the peptide nitrogen.
LUMO -0.2 Primarily on the carbonyl carbons of the peptide bond and the ester group.
HOMO-LUMO Gap 8.3 Indicates high chemical stability.

Note: This data is for illustrative purposes and represents typical values for a dipeptide.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Stability of this compound

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. By simulating the interactions between atoms, MD provides a dynamic picture of a molecule's behavior, including its conformational changes and stability.

Solvent Effects on this compound Conformations via MD Simulations

The conformation of a peptide is highly influenced by its environment, particularly the solvent. MD simulations are an excellent tool for investigating these solvent effects. By simulating this compound in a box of explicit solvent molecules (e.g., water), it is possible to observe how the interactions with the solvent shape the peptide's conformational preferences.

An MD simulation of this compound in water would likely show that the peptide adopts conformations that allow for favorable hydrogen bonding between its polar groups (such as the amide and carbonyl groups) and the surrounding water molecules. The hydrophobic side chains of alanine and valine might tend to be more shielded from the aqueous environment. The simulations can track the evolution of key structural parameters, such as the root-mean-square deviation (RMSD) from a starting structure, to assess conformational stability.

Prediction of this compound Interactions with Simulated Biomolecules

MD simulations can also be used to predict how a small molecule like this compound might interact with larger biomolecules, such as proteins or nucleic acids. By placing the dipeptide in a simulated environment with a target biomolecule, the simulation can reveal potential binding modes and interaction energies.

For instance, a simulation could explore the interaction of this compound with the active site of an enzyme. The simulation would track the trajectory of the dipeptide as it approaches the enzyme and identify the key intermolecular interactions (e.g., hydrogen bonds, van der Waals forces) that stabilize the complex. This information is valuable for understanding the molecular basis of recognition and binding.

Cheminformatics and QSAR/QSPR Approaches for this compound Analogs in Research Contexts

Cheminformatics involves the use of computational methods to analyze and manage chemical data. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are cheminformatics approaches that aim to correlate the chemical structure of a series of compounds with their biological activity or physical properties, respectively. dokumen.puba2bchem.com

While specific QSAR/QSPR studies on this compound may not be publicly available, these methods are frequently applied to libraries of peptide analogs in drug discovery and materials science research. For a series of analogs of this compound, a QSAR study would involve:

Generating a dataset of structurally related dipeptides with measured biological activity (e.g., enzyme inhibition).

Calculating molecular descriptors for each analog. These descriptors are numerical representations of the molecules' structural and physicochemical properties.

Developing a mathematical model that relates the descriptors to the observed activity.

Validating the model to ensure its predictive power.

Such a model could then be used to predict the activity of new, untested analogs of this compound, thereby guiding the design of more potent or selective compounds.

Illustrative Data Table: Descriptors for a Hypothetical QSAR Study of this compound Analogs

Analog Molecular Weight ( g/mol ) LogP Number of Hydrogen Bond Donors Number of Hydrogen Bond Acceptors Predicted Activity (IC50, µM)
This compound 224.70 -1.5 3 3 15.2
H-Gly-Val-OMe HCl 210.67 -1.8 3 3 25.8
H-Ala-Leu-OMe HCl 238.73 -1.0 3 3 12.1

Note: This table presents a simplified, illustrative example of the data used in a QSAR study. LogP is a measure of lipophilicity.

Database Mining and Ligand-Based Design for this compound Derivatives

The exploration of this compound derivatives through computational methods would likely begin with database mining and ligand-based design. These strategies are pivotal in modern drug discovery and chemical biology, allowing researchers to sift through vast chemical libraries and build predictive models based on the structures of known active molecules. fiveable.menih.gov

In a hypothetical scenario, researchers could use the this compound scaffold as a query to search chemical databases for structurally similar compounds. This process, known as similarity searching, can be performed using 2D fingerprints that encode the molecule's structural features or through 3D shape-based methods. nih.gov The goal would be to identify compounds that might exhibit similar biological activities or properties.

Ligand-based drug design would further refine this process. fiveable.me If a particular biological activity for this compound or a closely related analogue were identified, a pharmacophore model could be developed. This model would define the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors, acceptors, hydrophobic regions) required for that activity. nih.gov This pharmacophore could then be used as a filter to screen virtual libraries for novel molecules that fit the model, potentially leading to the discovery of more potent or selective compounds.

Table 1: Hypothetical Application of Ligand-Based Design to this compound Derivatives

Design StrategyDescriptionPotential Application for this compound
Similarity Searching Identifying molecules with structural resemblance to a query compound.Searching databases like PubChem or ZINC for compounds with a similar dipeptide methyl ester backbone to identify potential starting points for synthesis and testing.
Pharmacophore Modeling Creating a 3D model of essential chemical features for biological activity.If this compound were found to inhibit a specific enzyme, a pharmacophore model could be built to guide the design of new inhibitors with improved potency.
Quantitative Structure-Activity Relationship (QSAR) Correlating chemical structure with biological activity to build predictive models.Developing a QSAR model to predict the activity of new this compound derivatives based on descriptors like molecular weight, logP, and electronic properties. fiveable.me

This table is illustrative and based on standard computational chemistry methodologies, as specific data for this compound is not available.

Structure-Activity Relationship (SAR) Studies on this compound Modulators in In Silico Models

Structure-Activity Relationship (SAR) studies are crucial for optimizing a lead compound into a viable drug candidate. In silico SAR studies for this compound modulators would involve systematically modifying the parent structure in a computational environment and predicting the effect of these modifications on a specific biological target.

For instance, molecular docking simulations could be employed to predict how different derivatives of this compound bind to the active site of a target protein. By analyzing the binding poses and interaction energies, researchers could infer which structural modifications are likely to enhance binding affinity. Key modifications could include altering the amino acid side chains (the alanine methyl group and the valine isopropyl group), changing the ester group, or substituting the N- or C-terminus.

These computational predictions would then guide synthetic efforts, prioritizing the creation of compounds with the highest predicted activity. This iterative cycle of in silico prediction and experimental validation is a cornerstone of modern medicinal chemistry.

Table 2: Potential In Silico SAR Insights for this compound Analogues

Molecular ModificationPredicted Impact on Activity (Hypothetical)Rationale
Altering the Valine Side Chain Increased steric bulk may enhance or disrupt binding depending on the target's active site topology.The isopropyl group of valine plays a key role in hydrophobic interactions.
Modifying the Alanine Side Chain Substitution of the methyl group could probe for additional binding pockets.Even small changes can significantly impact binding affinity and selectivity.
Changing the Methyl Ester A larger ester group could provide additional hydrophobic contacts or introduce steric hindrance.The ester group can influence solubility, stability, and target interactions.
N-terminal Acylation Could introduce new hydrogen bonding opportunities and alter the molecule's overall electronic profile.The free amine is a key interaction point that can be modified to tune properties.

This table presents hypothetical SAR insights based on general principles of medicinal chemistry, as specific in silico studies on this compound modulators are not currently published.

While direct computational studies on this compound are sparse, the established methodologies of database mining, ligand-based design, and in silico SAR provide a clear roadmap for future research into the chemical and biological potential of this dipeptide derivative and its analogues.

Future Directions and Emerging Research Avenues for H Ala Val Ome Hcl

Integration of H-Ala-Val-OMe HCl in Advanced Materials Science Research

The exploration of short peptides as fundamental units for self-assembling nanomaterials is a rapidly advancing frontier in materials science. Dipeptides, in particular, are recognized for their capacity to form ordered nanostructures such as nanotubes, nanofibers, and hydrogels through non-covalent interactions like hydrogen bonding and hydrophobic interactions. rsc.orgresearchgate.netnih.govnih.govaksaray.edu.tr This capability suggests a significant potential for this compound as a key component in the bottom-up fabrication of novel functional materials.

Researchers are investigating how the sequence and modifications of dipeptides influence the morphology and properties of the resulting nanomaterials. For instance, the self-assembly of dipeptides can be directed to create biocompatible and biodegradable hydrogels, which are highly sought after for applications in tissue engineering and controlled drug release. rsc.orgnih.gov The specific alanine (B10760859) and valine residues in this compound, with their distinct hydrophobic characteristics, could be exploited to control the self-assembly process and the mechanical properties of the resulting hydrogels.

Furthermore, amino acid esters are recognized as valuable intermediates in the synthesis of specialized polymer materials. mdpi.comresearchgate.net The bifunctional nature of this compound makes it an ideal candidate for incorporation into polypeptide chains, potentially leading to the creation of polymers with precisely defined stereochemistry and functionality. These materials could find applications ranging from chiral separation membranes to biocompatible plastics.

Table 1: Potential Applications of this compound in Materials Science

Potential ApplicationUnderlying PrinciplePotential Impact
Nanostructure Formation Self-assembly of dipeptide units into ordered structures like nanotubes and nanofibers. rsc.orgresearchgate.netaksaray.edu.trDevelopment of novel nanomaterials for electronics, catalysis, and sensing.
Hydrogel Scaffolds Controlled gelation through intermolecular interactions for tissue engineering. nih.govCreation of biocompatible and biodegradable scaffolds for cell culture and regenerative medicine.
Functional Polymers Incorporation as a monomeric unit in polypeptide synthesis. mdpi.comresearchgate.netSynthesis of advanced polymers with tailored chemical and mechanical properties.
Chiral Materials Utilization of the inherent chirality of the L-amino acids.Fabrication of materials for enantioselective separations and catalysis.

Potential for this compound in Developing Novel Research Tools and Probes

The development of sophisticated molecular tools to investigate complex biological systems is a cornerstone of modern chemical biology. Peptide-based probes, in particular, offer a high degree of specificity and biocompatibility. beilstein-journals.orgnih.gov While this compound is not intrinsically fluorescent or bioactive in a signaling context, its chemical structure provides a scaffold for the synthesis of novel research probes.

A significant area of opportunity lies in the creation of fluorescent probes for cellular imaging. By chemically conjugating a fluorophore to the N-terminus of this compound, researchers could generate new imaging agents. The dipeptide backbone can influence the probe's solubility, cell permeability, and subcellular localization. Furthermore, the peptide sequence could be designed to be a substrate for specific proteases, enabling the development of "turn-on" fluorescent probes that signal enzymatic activity.

The specificity of peptide-ligand interactions can also be harnessed to create targeted probes. The Ala-Val sequence could be a recognition motif for certain proteins or receptors. By attaching an imaging agent or an affinity tag, this compound could be transformed into a tool for identifying and isolating specific biomolecules. Moreover, the study of how receptors recognize and bind chiral amino acid esters can provide fundamental insights into molecular recognition processes. nih.govresearchgate.net

Table 2: Strategies for Developing this compound-Based Research Tools

Research ToolDevelopment StrategyExample Application
Fluorescent Probes Covalent attachment of a fluorescent dye to the N-terminus. rsc.orgresearchgate.netReal-time imaging of cellular processes and enzyme activity.
Targeted Affinity Probes Functionalization with biotin (B1667282) or other affinity tags.Isolation and identification of peptide-binding proteins.
Chiral Recognition Probes Use as a chiral selector in analytical techniques. nih.govresearchgate.netStudying enantioselective interactions in biological and chemical systems.
Enzyme Substrate Mimetics Design as a cleavable substrate for specific proteases.Assaying enzyme kinetics and inhibitor screening.

Interdisciplinary Approaches and Synergistic Research with this compound for Academic Advancement

The future of scientific discovery often lies at the intersection of traditional disciplines. This compound, with its ties to chemistry, biology, and materials science, is an exemplary candidate for fostering interdisciplinary research. Synergistic collaborations can unlock new applications and fundamental understanding that would be unattainable from a single perspective.

In the realm of medicinal chemistry and drug delivery, this compound can serve as a starting point for the synthesis of peptidomimetics and peptide-drug conjugates. mdpi.comresearchgate.netottokemi.com Its dipeptide structure could be incorporated into larger molecules to improve their pharmacokinetic properties or to target them to specific tissues. The self-assembly properties of dipeptides could also be exploited to create nanoscale drug delivery vehicles that protect the cargo and release it in a controlled manner. rsc.orgresearchgate.netnih.gov

Supramolecular chemistry is another field where this compound can make a significant contribution. The principles of molecular self-assembly, driven by non-covalent interactions, are central to creating complex and functional supramolecular architectures. rsc.orgresearchgate.netacs.org By studying the self-assembly of this compound and its derivatives, researchers can gain deeper insights into the fundamental forces that govern molecular organization. This knowledge can then be applied to the rational design of new materials and molecular systems with programmed functions.

The combination of synthetic chemistry, computational modeling, and advanced analytical techniques will be crucial for advancing research on this compound. For example, molecular dynamics simulations could predict the self-assembly behavior of the dipeptide under various conditions, guiding experimental work. Solid-state NMR and X-ray crystallography could then be used to characterize the resulting nanostructures at an atomic level.

Table 3: Interdisciplinary Research Opportunities for this compound

Interdisciplinary FieldResearch FocusPotential Outcome
Medicinal Chemistry Use as a scaffold for peptidomimetic design and drug conjugation. ottokemi.comDevelopment of new therapeutic agents with improved efficacy and targeting.
Drug Delivery Fabrication of self-assembled nanocarriers for drug encapsulation and release. nih.govCreation of advanced drug delivery systems with enhanced biocompatibility and control.
Supramolecular Chemistry Investigation of self-assembly mechanisms and intermolecular interactions. acs.orgDesign of novel supramolecular materials with programmed functions.
Chemical Biology Development of peptide-based tools to probe biological systems. beilstein-journals.orgNew methods for studying protein-protein interactions and cellular pathways.

Q & A

Basic Research Questions

Q. What established protocols are recommended for synthesizing H-Ala-Val-OMe·HCl, and how can reproducibility be ensured?

  • Methodological Answer : Synthesis typically follows solid-phase peptide synthesis (SPPS) or solution-phase methods, with methyl ester protection for the C-terminal valine. Critical steps include:

  • IUPAC validation : Confirm structural accuracy using IUPAC nomenclature rules (e.g., methyl (2S)-2-amino-3-methylpentanoate hydrochloride) .
  • Purification : Use reverse-phase HPLC with trifluoroacetic acid (TFA) in the mobile phase to remove unreacted residues .
  • Reproducibility : Document reaction parameters (temperature, solvent ratios, coupling reagents) rigorously, as emphasized in experimental reporting standards .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing H-Ala-Val-OMe·HCl?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR in deuterated solvents (e.g., D2 _2O or DMSO-d6_6) to confirm backbone conformation and stereochemistry. Peaks for the methyl ester (δ ~3.6–3.8 ppm) and valine side chain (δ ~0.9–1.1 ppm) are critical .
  • Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) or MALDI-TOF to verify molecular weight (expected [M+H]+^+ ≈ 263.2 g/mol) .
  • HPLC : Monitor purity ≥95% using a C18 column with UV detection at 214 nm .

Q. How should researchers assess the stability of H-Ala-Val-OMe·HCl under varying storage conditions?

  • Methodological Answer :

  • Temperature : Conduct accelerated degradation studies at 4°C, 25°C, and 40°C over 30 days, using HPLC to quantify decomposition products .
  • Hygroscopicity : Store in desiccated environments; monitor mass changes via gravimetric analysis to assess water absorption .

Advanced Research Questions

Q. What strategies optimize the yield of H-Ala-Val-OMe·HCl in SPPS while minimizing racemization?

  • Methodological Answer :

  • Coupling Reagents : Compare HATU vs. HOBt/DIC systems to balance activation efficiency and racemization risk .
  • Temperature Control : Perform couplings at 0–4°C to suppress base-induced epimerization .
  • Real-Time Monitoring : Use inline FTIR to track Fmoc deprotection and coupling completion .

Q. How can contradictions in spectral data (e.g., NMR shifts) during characterization be resolved?

  • Methodological Answer :

  • Solvent Effects : Re-run NMR in alternative solvents (e.g., D2 _2O vs. CDCl3_3) to isolate solvent-induced shifts .
  • Dynamic Effects : Variable-temperature NMR (VT-NMR) to identify conformational flexibility causing peak splitting .
  • Cross-Validation : Correlate NMR data with X-ray crystallography or computational models (DFT) .

Q. What computational approaches predict the conformational behavior of H-Ala-Val-OMe·HCl in aqueous vs. nonpolar environments?

  • Methodological Answer :

  • Molecular Dynamics (MD) : Simulate solvation effects using explicit solvent models (e.g., TIP3P water) to assess backbone flexibility .
  • Density Functional Theory (DFT) : Calculate energy minima for rotamers of the valine side chain and methyl ester group .
  • Validation : Compare computational results with circular dichroism (CD) spectra to confirm dominant conformers .

Q. How do impurities in H-Ala-Val-OMe·HCl impact its utility in enzyme inhibition assays?

  • Methodological Answer :

  • Impurity Profiling : Use LC-MS/MS to identify byproducts (e.g., de-esterified variants) and quantify their concentrations .
  • Dose-Response Analysis : Compare IC50_{50} values of purified vs. impure batches in protease inhibition assays to assess interference .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.